molecular formula C18H18N2O4S B1239900 N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-dioxo-1$l^{4},4-benzothiazine-6-carboxamide

N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-dioxo-1$l^{4},4-benzothiazine-6-carboxamide

Cat. No. B1239900
M. Wt: 358.4 g/mol
InChI Key: AQWOKNZRXXHZFI-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-dioxo-1$l^{4},4-benzothiazine-6-carboxamide is a benzothiazine.

Scientific Research Applications

Structural and Biological Activity Correlation

The study of N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-dioxo-1$l^{4},4-benzothiazine-6-carboxamide and its derivatives has highlighted a clear correlation between the spatial structure of the compound and its biological activity. Specifically, enantiomers of this compound with (R)-configuration have demonstrated strong analgesic and anti-inflammatory properties, surpassing those of known drugs like Lornoxicam and Diclofenac. This relationship was observed through pharmacological screening on models of carrageenan inflammation, linking the unique molecular structure of the compound to its pronounced biological effects (Ukrainets et al., 2019).

Analgesic Activity and Pharmacological Potential

In-depth pharmacological studies have shown that derivatives of N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-dioxo-1$l^{4},4-benzothiazine-6-carboxamide, particularly compound NI-9, exhibit significant analgesic effects in various models of pain syndromes. The compound has shown superior analgesic activity compared to drugs like meloxicam and diclofenac in specific models, indicating its potential as a strong candidate for pain management. These findings advocate for further exploration of its pharmacodynamics and toxicity, laying the groundwork for the development of new analgesic and anti-inflammatory drugs based on this compound (Malchenko, 2021).

Influence on Biochemical Markers

A separate study explored the influence of the N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-dioxo-1$l^{4},4-benzothiazine-6-carboxamide derivative, specifically compound NI-9, on biochemical markers of gastric mucosa in rats. The findings suggested that this compound is comparatively safer for the stomach than meloxicam, evidenced by a lower ulcer index. The compound's damaging effects were primarily observed at pre-epithelial and epithelial levels of gastric mucosa protection, indicating a specific interaction mechanism with the gastric mucosa. This research provides additional insights into the pharmacodynamics of the compound and underscores the need for further studies to ascertain its suitability as a non-opioid analgesic (Malchenko, Voloshchuk & Pentiuk, 2020).

properties

Product Name

N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-dioxo-1$l^{4},4-benzothiazine-6-carboxamide

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-dioxo-1λ4,4-benzothiazine-6-carboxamide

InChI

InChI=1S/C18H18N2O4S/c1-20-15-9-13(5-8-16(15)25(23)11-17(20)21)18(22)19-10-12-3-6-14(24-2)7-4-12/h3-9H,10-11H2,1-2H3,(H,19,22)

InChI Key

AQWOKNZRXXHZFI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CS(=O)C2=C1C=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-dioxo-1$l^{4},4-benzothiazine-6-carboxamide
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N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-dioxo-1$l^{4},4-benzothiazine-6-carboxamide
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N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-dioxo-1$l^{4},4-benzothiazine-6-carboxamide
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N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-dioxo-1$l^{4},4-benzothiazine-6-carboxamide
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N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-dioxo-1$l^{4},4-benzothiazine-6-carboxamide
Reactant of Route 6
N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-dioxo-1$l^{4},4-benzothiazine-6-carboxamide

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